3,4-Diethoxyphenol

説明

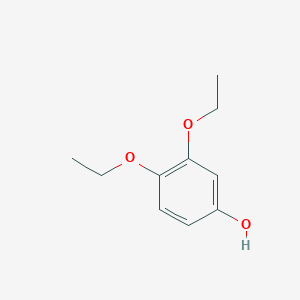

3,4-Diethoxyphenol is a phenolic compound characterized by a benzene ring substituted with two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions. It serves as a critical intermediate in organic synthesis, particularly in the preparation of more complex aromatic ethers. For example, Alexander Shulgin and Ann Shulgin documented its use in synthesizing 1,2,4-triethoxybenzene via alkylation with ethyl bromide, achieving a yield of 9.1 g, albeit with residual unreacted phenol . The compound’s ethoxy substituents enhance lipophilicity compared to hydroxylated analogs, influencing its solubility and reactivity in pharmaceutical and industrial applications.

特性

CAS番号 |

65383-59-7 |

|---|---|

分子式 |

C10H14O3 |

分子量 |

182.22 g/mol |

IUPAC名 |

3,4-diethoxyphenol |

InChI |

InChI=1S/C10H14O3/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7,11H,3-4H2,1-2H3 |

InChIキー |

RNNDNIWAVXLNHZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)O)OCC |

正規SMILES |

CCOC1=C(C=C(C=C1)O)OCC |

製品の起源 |

United States |

類似化合物との比較

3,4-Dimethoxyphenol

Structural Features : Substituted with methoxy (-OCH₃) groups at the 3- and 4-positions.

Molecular Formula : C₈H₁₀O₃ .

Key Differences :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Features: Contains two hydroxyl (-OH) groups at the 3- and 4-positions and a propenoic acid (-CH₂CH₂COOH) side chain. Molecular Formula: C₉H₈O₄ . Key Differences:

3,4-Dinitrophenol

Structural Features: Nitro (-NO₂) groups at the 3- and 4-positions. Molecular Formula: C₆H₄N₂O₅ . Key Differences:

- Reactivity : Nitro groups are strongly electron-withdrawing, making this compound highly acidic (pKa ~4.0) and reactive.

- Toxicity: Known as a metabolic uncoupler, historically used in pesticides and explosives, but restricted due to acute toxicity .

β-(3,4-Dimethoxyphenyl)ethylamine

Structural Features: A phenethylamine derivative with methoxy groups at the 3- and 4-positions. Molecular Formula: C₁₀H₁₅NO₂ . Key Differences:

- Functional Group : Contains an ethylamine side chain instead of a hydroxyl group, altering its biological activity (e.g., dopaminergic effects).

- Applications : Investigated as a pharmaceutical intermediate, particularly in neurological drug development .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: this compound’s ethoxy groups facilitate alkylation reactions, as demonstrated in Shulgin’s synthesis of triethoxybenzene, though residual phenol indicates optimization challenges .

- Biological Activity: Methoxy and ethoxy analogs exhibit divergent bioactivity profiles. For instance, caffeic acid’s hydroxyl groups confer antioxidant properties, while 3,4-dinitrophenol’s nitro groups contribute to toxicity .

- Industrial Relevance : Lipophilicity in ethoxy derivatives enhances suitability for hydrophobic matrices in coatings or drug delivery systems, contrasting with the water-soluble caffeic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。